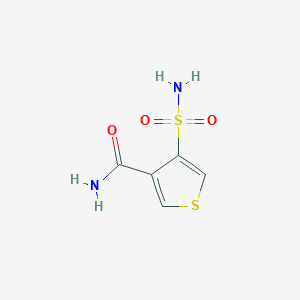
4-Sulfamoylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Sulfamoylthiophene-3-carboxamide is a heterocyclic compound with the molecular formula C5H6N2O3S2. It features a thiophene ring substituted with a sulfamoyl group at the 4-position and a carboxamide group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production methods for 4-Sulfamoylthiophene-3-carboxamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Sulfamoylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Sulfamoylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 4-Sulfamoylthiophene-3-carboxamide is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit enzymes or modulate receptor activity, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Thiophene: The parent compound, a five-membered ring with one sulfur atom.
2-Substituted Thiophenes: Such as 2-butylthiophene, used in the synthesis of anticancer agents.
3-Substituted Thiophenes: Such as 3-thiophenecarboxamide, which has similar structural features.
Uniqueness: 4-Sulfamoylthiophene-3-carboxamide is unique due to the presence of both sulfamoyl and carboxamide groups on the thiophene ring. This dual substitution can impart distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C5H6N2O3S2 |
|---|---|
Molekulargewicht |
206.2 g/mol |
IUPAC-Name |
4-sulfamoylthiophene-3-carboxamide |
InChI |
InChI=1S/C5H6N2O3S2/c6-5(8)3-1-11-2-4(3)12(7,9)10/h1-2H,(H2,6,8)(H2,7,9,10) |
InChI-Schlüssel |
MLELXQGWPXFOFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CS1)S(=O)(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


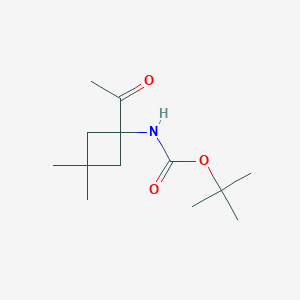
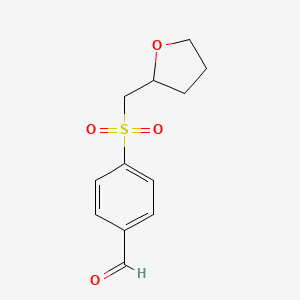
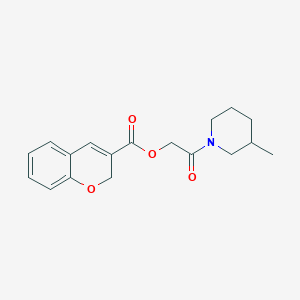
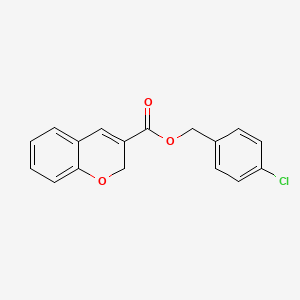
![1-{2-[(Butan-2-yl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B15220136.png)
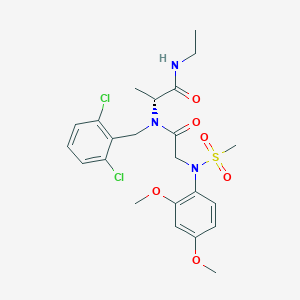
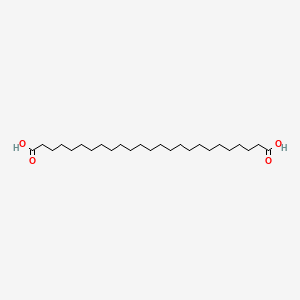
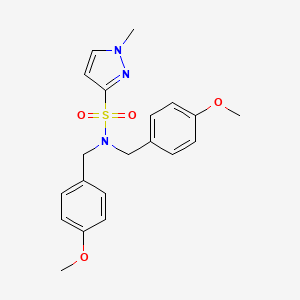
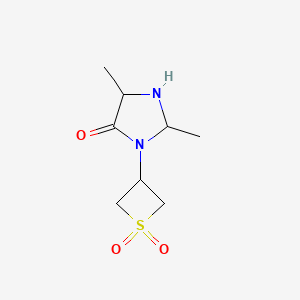
![Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B15220183.png)
![4-Hydroxy-2-oxo-N-phenyl-2H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B15220184.png)
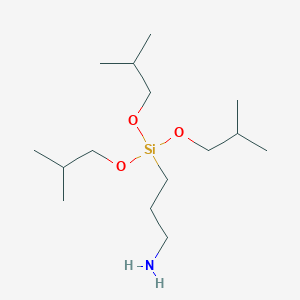
![Ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15220196.png)
![Tert-butyl (3S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220204.png)
